N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
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Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-10-16-12(19-17-10)9-15-13(18)14(6-2-3-7-14)11-5-4-8-20-11/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFBGRMAJXHLHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound that incorporates both oxadiazole and thiophene moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclopentanecarboxamide backbone with a 3-methyl-1,2,4-oxadiazole ring and a thiophene substituent. The structural formula can be represented as follows:
This unique combination of functional groups is expected to impart various biological activities.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Compounds containing the oxadiazole ring have shown activity against various pathogens, including bacteria and fungi. For example:
- Antitubercular Activity : Studies have demonstrated that certain oxadiazole derivatives possess activity against Mycobacterium tuberculosis, with some compounds showing minimum inhibitory concentrations (MIC) as low as 0.045 µg/mL against resistant strains .
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| 3a | 0.045 | Mtb H37Rv |
| 4a | 0.25 | Mtb H37Ra |
Anticancer Properties
The biological activity of oxadiazole derivatives extends to anticancer effects. Research has shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:
- Mechanism of Action : Some studies suggest that oxadiazole derivatives can inhibit key enzymes involved in cancer cell metabolism, leading to reduced tumor growth .
Anti-inflammatory Effects
Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. Compounds in this class may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .
Case Studies
- Study on Antitubercular Activity : A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing biological activity and optimizing pharmacokinetic profiles .
- Anticancer Screening : In vitro studies on selected oxadiazole derivatives revealed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The results showed that certain modifications to the oxadiazole ring enhanced potency by increasing cellular uptake and bioavailability .
The mechanisms underlying the biological activities of this compound may involve:
- Enzyme Inhibition : Targeting specific enzymes critical for pathogen survival or cancer cell proliferation.
- Cell Membrane Disruption : Altering membrane integrity in microbial cells leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
